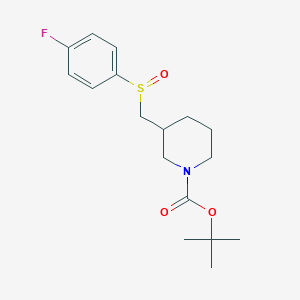

tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(4-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-10-4-5-13(11-19)12-23(21)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSPTWNOAYTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120753 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-79-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate (CAS No. 1289385-79-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis).

Antimycobacterial Activity

A study conducted by AbbVie researchers screened a library of compounds for their ability to inhibit M. tuberculosis. The results indicated that certain analogs with a similar structural motif, including those featuring the fluorophenyl group, exhibited promising anti-tubercular activity. Specifically, compounds with modifications at the piperidine ring showed varied efficacy, with some achieving minimum inhibitory concentrations (MIC) as low as 5.2 µM .

The mechanism through which this compound exerts its effects appears to involve interaction with specific bacterial targets. The study identified mutations in the MmpL3 gene as a potential resistance mechanism, suggesting that this compound may target the same pathway .

Case Studies and Research Findings

- High-throughput Screening : In a high-throughput screening of over 100,000 compounds, several analogs related to this compound were identified as effective against M. tuberculosis. The structure-activity relationship studies highlighted that modifications at the 4-position of the piperidine significantly influenced biological activity .

- In Vivo Studies : Further pharmacokinetic evaluations demonstrated that while some analogs showed good in vitro profiles, their in vivo efficacy was limited due to factors such as high lipophilicity and rapid clearance rates . This underscores the importance of optimizing chemical properties for enhanced bioavailability.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. The presence of the sulfinyl group and the fluorinated phenyl ring enhances its biological activity, making it a candidate for the development of new therapeutics. Research has shown that derivatives of piperidine compounds often exhibit significant activity against various diseases, including cancer and neurological disorders.

Synthetic Intermediates

tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for further modification, enabling chemists to create a variety of derivatives with tailored pharmacological profiles. This versatility is crucial in medicinal chemistry for optimizing drug candidates.

Biological Studies

Studies have indicated that compounds similar to tert-butyl piperidines can interact with neurotransmitter systems, potentially leading to applications in treating psychiatric disorders. The sulfinyl and fluorophenyl groups may enhance binding affinity to specific receptors, warranting further investigation into their mechanisms of action.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperidine derivatives. Researchers synthesized several analogs, including those with a sulfinyl moiety, and tested their efficacy in animal models of depression. Results indicated that certain modifications led to improved serotonin receptor binding and enhanced antidepressant effects.

Case Study 2: Anticancer Properties

In another research effort documented in Cancer Research, the potential anticancer activity of piperidine derivatives was evaluated. Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparison with Similar Compounds

Thioether vs. Sulfinyl Derivatives

- tert-Butyl 4-(((4-Fluorophenyl)thio)methyl)piperidine-1-carboxylate (BD214690) :

- Replaces the sulfinyl (–S(O)–) with a thioether (–S–).

- Key Differences :

- Reactivity : Thioethers are prone to oxidation to sulfoxides or sulfones, whereas sulfinyl groups are more stable but still chiral.

- Biological Activity: Sulfinyl groups may enhance metabolic stability compared to thioethers due to reduced susceptibility to enzymatic oxidation . Molecular Weight: 333.44 g/mol (C₁₇H₂₄FNO₂S) .

- tert-Butyl 4-(((Trifluoromethyl)sulfinyl)amino)piperidine-1-carboxylate (10ap): Features a trifluoromethyl (–CF₃) sulfinylamide group. Key Differences:

- Synthesis : Prepared via coupling reactions, yielding 49% isolated product as a colorless oil .

Analogs with Alternative Substituents

Styryl and Phenethyl Derivatives

- (±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate :

- Replaces the sulfinylmethyl group with a rigid 4-fluorostyryl (–CH=CH–C₆H₄F) substituent.

- Key Differences :

- Conformational Flexibility : The styryl group introduces π-conjugation, reducing flexibility compared to the sulfinylmethyl chain.

(±)-tert-Butyl 3-(4-Fluorophenethyl)piperidine-1-carboxylate (15) :

- Substitutes a phenethyl (–CH₂CH₂–C₆H₄F) group.

- Key Differences :

- Lipophilicity : Increased hydrophobicity due to the longer alkyl chain.

- Yield : 97% via hydrogenation of styryl precursors .

Amino and Hydroxyl Derivatives

- tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate: Contains an amino group and a trifluoromethylphenyl substituent. Key Differences:

Applications : Discontinued due to undisclosed stability or efficacy issues .

tert-Butyl 4-((4-Fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate :

- Features a hydroxymethyl group (–CH(OH)–) attached to the 4-fluorophenyl ring.

- Key Differences :

- Polarity : Increased hydrophilicity compared to sulfinyl derivatives .

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, and what key reaction conditions should be optimized?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally similar piperidine derivatives. A plausible route includes:

Sulfoxide Formation : React 4-fluorophenylthiol with an oxidizing agent (e.g., hydrogen peroxide) to generate the sulfinyl intermediate.

Coupling Reaction : Attach the sulfinylmethyl group to the piperidine ring via nucleophilic substitution or Mitsunobu reaction.

Boc Protection : Introduce the tert-butyl carbamate (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP or triethylamine in dichloromethane .

Key Optimization Points :

- Control oxidation to avoid over-oxidation to sulfone.

- Ensure anhydrous conditions during Boc protection to prevent hydrolysis.

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring, sulfinyl group, and Boc protection. The sulfinyl group’s chiral center may split signals, requiring high-resolution NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~381 g/mol for CHFNOS) and fragmentation patterns.

- HPLC/UPLC : Chiral chromatography to resolve enantiomers (if present) due to the sulfoxide’s stereochemistry .

Advanced: How can researchers address challenges related to the stereochemical control of the sulfinyl group during synthesis?

Methodological Answer:

The sulfinyl group’s chirality requires careful stereochemical control:

- Chiral Auxiliaries : Use enantioselective oxidation catalysts (e.g., Sharpless conditions) or chiral ligands to direct sulfoxide formation.

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer.

- Analytical Validation : Employ circular dichroism (CD) or chiral HPLC to confirm enantiomeric excess (ee) .

Advanced: What strategies are recommended for troubleshooting low yields in the coupling steps involving the piperidine and sulfinylmethyl moieties?

Methodological Answer:

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Activating Agents : Use coupling reagents like EDC/HOBt or DCC to facilitate amide/ester bond formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity.

- Temperature Control : Conduct reactions at 0–20°C to minimize decomposition .

Basic: What safety precautions are essential when handling this compound, given its structural analogs' hazardous classifications?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .

- Ventilation : Work in a fume hood to avoid inhalation.

- Emergency Measures : Maintain access to eye wash stations and fire extinguishers (CO or dry chemical) .

Advanced: How does the electronic nature of the 4-fluorophenyl substituent influence the compound's reactivity in subsequent derivatization reactions?

Methodological Answer:

The electron-withdrawing fluorine atom:

- Activates Electrophilic Substitution : Directs reactions to meta/para positions in aromatic systems.

- Stabilizes Intermediates : Enhances stability of sulfoxide intermediates during oxidation or reduction.

- Impacts Solubility : Increases hydrophobicity, requiring polar solvents (e.g., acetonitrile) for reactions .

Basic: What purification methods are most suitable for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate Boc-protected products.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Chiral Separation : Employ chiral stationary phases in HPLC if enantiomers are present .

Advanced: What analytical methodologies can differentiate between possible oxidation states of the sulfur atom in this compound and its derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.